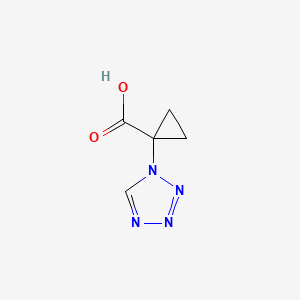

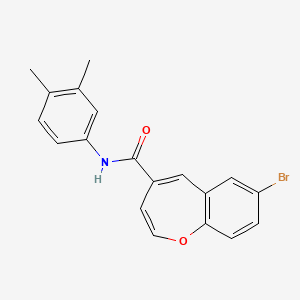

![molecular formula C17H11N3O7S2 B2954649 N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 349441-17-4](/img/structure/B2954649.png)

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

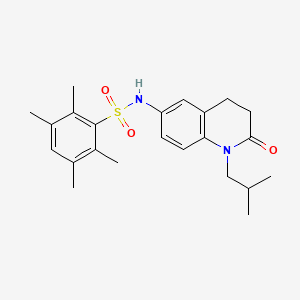

“N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound with the linear formula C24H19N3O5S2 . It has a molecular weight of 493.564 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of thiazole derivatives, which this compound is a part of, often involves vigorous reaction conditions and the use of solvents and catalysts . To overcome these shortcomings, eco-friendly methods such as microwave irradiation technique are commonly used .Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . The thiazole ring is a basic scaffold found in many natural compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization for Medicinal Chemistry

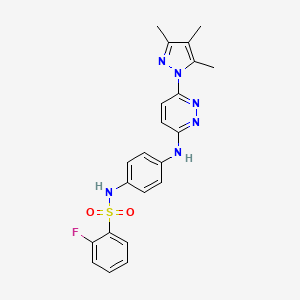

Sulfonamide derivatives have been synthesized and characterized for their inhibitory properties against human carbonic anhydrase isoenzymes, demonstrating potential as powerful inhibitors. Such compounds are studied for their possible use in treating conditions where carbonic anhydrase activity is implicated, such as glaucoma, epilepsy, and certain types of edema (Büyükkıdan et al., 2013).

Antimalarial and Antiviral Research

Research into sulfonamide derivatives has also explored their antimalarial activity and potential utility in COVID-19 treatment strategies. Theoretical investigations and molecular docking studies have identified specific sulfonamide derivatives with promising antimalarial activity and ADMET properties, highlighting their potential as COVID-19 therapeutics (Fahim & Ismael, 2021).

Antimicrobial and Antibacterial Applications

The antimicrobial activity of sulfonamide derivatives has been a significant focus, with studies demonstrating potential antibacterial and antifungal properties. These compounds are synthesized and tested against various microbial strains, offering insights into their potential as novel antimicrobial agents (Sowmya et al., 2018).

Antitumor and Antiproliferative Activities

Sulfonamide derivatives have been investigated for their antitumor properties, with some showing promise in inhibiting the proliferation of cancer cell lines. This research is pivotal in the search for new anticancer agents, contributing to the development of targeted therapies for various cancer types (Mert et al., 2014).

Safety and Hazards

Zukünftige Richtungen

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . Furthermore, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is a potential future direction .

Wirkmechanismus

Target of Action

It’s known that similar compounds with a nitrobenzenesulfonyl group are often used in the synthesis of sulfonamide drugs . Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .

Mode of Action

Based on the presence of the nitrobenzenesulfonyl group, it can be inferred that it might act as a competitive inhibitor of certain enzymes, preventing the normal substrate from binding and thus blocking the reaction .

Biochemical Pathways

Sulfonamides, which this compound may be related to, are known to affect the folate synthesis pathway in bacteria .

Result of Action

If it acts similarly to other sulfonamides, it could potentially inhibit bacterial growth by blocking the synthesis of folic acid, a necessary component for bacterial dna replication .

Eigenschaften

IUPAC Name |

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O7S2/c21-16(10-1-6-13-14(7-10)27-9-26-13)19-17-18-8-15(28-17)29(24,25)12-4-2-11(3-5-12)20(22)23/h1-8H,9H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFSIWMVJORMJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2954584.png)

![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine](/img/structure/B2954585.png)

![1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole](/img/structure/B2954588.png)

![N-benzyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2954589.png)